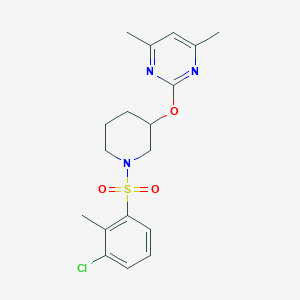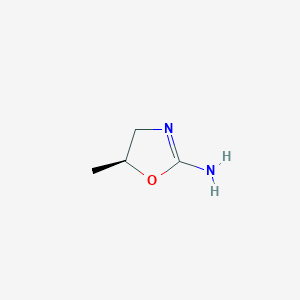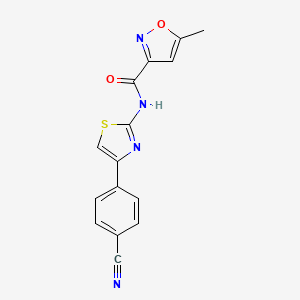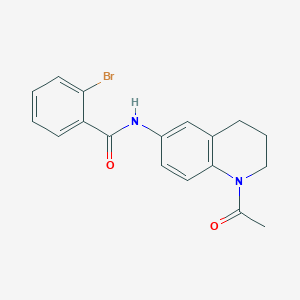![molecular formula C23H24N4O3S B2841059 5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941243-61-4](/img/structure/B2841059.png)
5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a benzyl group, a methylamino group, a piperidine ring, a sulfonyl group, a phenyl ring, an oxazole ring, and a carbonitrile group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions including amide coupling, sulfonylation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonitrile group might undergo nucleophilic addition reactions, and the sulfonyl group might participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research in the synthesis of heterocyclic compounds often involves molecules with structural similarities to 5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile. For example, studies have explored the synthesis and properties of various triazoles, oxazoles, and pyrimidines, highlighting the broad interest in heterocyclic chemistry for its potential applications in material science, pharmaceuticals, and organic chemistry (Albert & Taguchi, 1973), (Bektaş et al., 2007).
Antimicrobial Activities
Compounds with structures similar to the one have been evaluated for their antimicrobial properties. The synthesis and antimicrobial activities of triazole derivatives, for instance, indicate that such molecules could have significant biological activities, offering potential for the development of new antimicrobial agents (Bektaş et al., 2007), (Elgemeie et al., 2017).
Molecular Docking and Pharmacological Evaluation
Molecular docking studies involving benzimidazole derivatives bearing triazole, which share structural features with the target compound, have been conducted to understand the mechanism behind their anticancer properties. Such studies provide insights into the interaction of these compounds with biological targets, potentially guiding the design of new therapeutic agents (Karayel, 2021).
Synthetic Methodologies
The development of synthetic methodologies for constructing complex molecules like this compound is of significant interest in organic chemistry. Research on synthesizing similar oxazole and pyrimidinone derivatives demonstrates the ongoing efforts to develop efficient, versatile synthetic routes for heterocyclic compounds, which are crucial in various scientific and industrial applications (Lemaire et al., 2015).
Propiedades
IUPAC Name |
5-[benzyl(methyl)amino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-26(17-18-8-4-2-5-9-18)23-21(16-24)25-22(30-23)19-10-12-20(13-11-19)31(28,29)27-14-6-3-7-15-27/h2,4-5,8-13H,3,6-7,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVDPFNPVXIJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2840982.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2840984.png)


![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2840991.png)
amine hydrobromide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2840997.png)
![Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate](/img/structure/B2840999.png)
